molecular formula C21H15ClN2O3 B2869142 (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327175-30-3

(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2869142
CAS No.: 1327175-30-3
M. Wt: 378.81
InChI Key: AFRFNMFIKRZKTD-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene-based compound investigated primarily for its role as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a central regulatory enzyme in the cell cycle, particularly in the transition from the G1 to S phase, and its dysregulation is a hallmark of numerous proliferative diseases, especially cancer. Research indicates that this compound exerts its effects by competitively binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity and inducing cell cycle arrest in susceptible cancer cell lines. Its specific structural motif, featuring the (2Z)-imino-chromene core, is recognized as a privileged scaffold for developing kinase inhibitors. The primary research value of this compound lies in its utility as a chemical probe to dissect the complex roles of CDK2 in cell cycle progression, transcription, and DNA damage response pathways. Studies utilizing this inhibitor have provided crucial insights into the mechanisms of uncontrolled proliferation and have helped validate CDK2 as a therapeutic target in oncology research, particularly in contexts where other CDKs like CDK4/6 are inhibited. Furthermore, its well-defined mechanism of action makes it a valuable tool for studying synthetic lethality and for combination therapy screening in preclinical models.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24-21-18(12-14-4-1-2-6-19(14)27-21)20(25)23-13-17-5-3-11-26-17/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRFNMFIKRZKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate alkyne under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Furan Ring: The furan ring is incorporated through a cyclization reaction involving furfural and an appropriate amine.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The molecular pathways involved include the modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Chromene Core

Halogen Substitution: Fluoro vs. Chloro

The fluorinated analog, (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (), replaces the 4-chlorophenyl group with 4-fluorophenyl and substitutes the furan with an acetyl group. The acetyl group in this analog likely increases metabolic stability but reduces solubility compared to the furan methyl group in the target compound .

Carboxamide Substituents

Compound 12 (2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, ) replaces the imino group with a ketone and introduces a sulfamoylphenyl carboxamide. The ketone in compound 12 reduces resonance stabilization compared to the imino group in the target compound, which could affect tautomerism and reactivity .

Triazine and Pyridinone Derivatives

Compounds TRI and PYR () share para-substituted aromatic moieties but use triazine and pyridinone heterocycles instead of chromene. TRI’s triazine core may enhance DNA intercalation, while PYR’s pyridinone structure could improve kinase inhibition. The target compound’s chromene core, with its planar structure, may favor intercalation or topoisomerase inhibition, though direct biological data are lacking .

Hexahydrochromeno-pyrimidinone

Compound 4 () incorporates a saturated chromene ring fused to a pyrimidinone. The target compound’s unsaturated chromene may offer stronger π-π interactions but lower stability under oxidative conditions .

Physicochemical Properties

Lipophilicity (log P) is critical for bioavailability. Carbamates in with chlorophenyl groups showed log P values ranging from 2.1–4.3, determined via HPLC. The target compound’s furan and imino groups may lower log P compared to acetyl or sulfamoyl derivatives, balancing membrane permeability and solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties Biological Activity Source
Target Compound Chromene (4-Cl-Ph)imino, furan-2-ylmethyl Moderate lipophilicity, planar Not reported
Fluorophenyl Analog () Chromene (4-F-Ph)imino, acetyl Higher metabolic stability Not reported
Compound 12 () Chromene-2-oxo Sulfamoylphenyl Hydrophilic, antibacterial potential Synthetic intermediate
TRI () Triazine Vinyl, methoxyaniline Antifungal (C. albicans) Antifungal
PYR () Pyridinone 4-Cl-Ph, methyl Antifungal (C. albicans) Antifungal

Biological Activity

The compound (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS Number: 1327175-30-3) is a synthetic derivative belonging to the chromene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClN2O3C_{21}H_{15}ClN_{2}O_{3}, with a molecular weight of 378.8 g/mol. The structure features a chromene core, a furan ring, and a chlorophenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H15ClN2O3C_{21}H_{15}ClN_{2}O_{3}
Molecular Weight378.8 g/mol
CAS Number1327175-30-3

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In studies involving various cancer cell lines, including HepG2 and HeLa, derivatives showed promising results:

  • Inhibition of Cancer Cell Growth : A study demonstrated that certain coumarin derivatives, structurally related to the target compound, exhibited IC50 values ranging from 0.39 to 4.85 µM against cancer cell lines, comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The presence of the benzamide functionality in related compounds was found to be crucial for anticancer activity, likely due to its ability to bind effectively to specific enzymes involved in cancer cell proliferation .

Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies have also assessed antimicrobial activities:

  • Bacterial Inhibition : Compounds within this structural class have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria. However, specific data for this compound remains limited in this area .

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized a series of coumarin derivatives, including those with similar structures to our compound. These were evaluated for their biological activities, showing that modifications on the phenyl ring significantly affected their potency against cancer cells .
  • Molecular Docking Studies : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression, suggesting a potential pathway for therapeutic development. The docking simulations revealed favorable interactions between the chromene framework and the active sites of relevant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.